2-Fluoro-4-methoxy-6-methylpyrimidine

Description

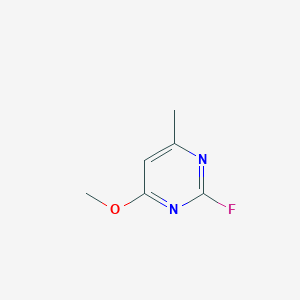

2-Fluoro-4-methoxy-6-methylpyrimidine is a fluorinated pyrimidine derivative characterized by substituents at positions 2 (fluoro), 4 (methoxy), and 6 (methyl). Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No. |

184590-44-1 |

|---|---|

Molecular Formula |

C6H7FN2O |

Molecular Weight |

142.13 g/mol |

IUPAC Name |

2-fluoro-4-methoxy-6-methylpyrimidine |

InChI |

InChI=1S/C6H7FN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |

InChI Key |

BQMUFBNHBOKJEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)F)OC |

Canonical SMILES |

CC1=CC(=NC(=N1)F)OC |

Synonyms |

Pyrimidine, 2-fluoro-4-methoxy-6-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Fluorine Substitution : Fluorine at position 2 (as in the target compound) enhances electronegativity and metabolic stability compared to chlorine or hydrogen. For example, 4-Chloro-6-ethyl-2-methylpyrimidine () may exhibit higher reactivity due to Cl’s lower electronegativity than F, affecting binding in biological systems .

- Methoxy vs. Methoxymethyl : The methoxy group (OCH₃) at position 4 in the target compound contributes to solubility and hydrogen-bonding capacity. In contrast, 4-(methoxymethyl)-2-methyl-6-phenylpyrimidine () has a bulkier CH₂OCH₃ group, which may reduce solubility but improve lipid membrane permeability .

- Methyl vs. Ethyl/Phenyl : A methyl group at position 6 (target compound) offers steric minimalism compared to ethyl or phenyl substituents. For instance, 4-Methyl-6-phenylpyrimidin-2-amine () shows enhanced rigidity and π-π stacking due to the phenyl group, making it suitable for molecular recognition applications .

Pharmacological and Industrial Relevance

- Antifungal Activity: 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one () is a key intermediate in Voriconazole synthesis.

- Agrochemical Use : Pyrimidines with aryl or alkyl substituents, such as 4-Methyl-6-phenylpyrimidin-2-amine, are employed in pesticides due to their stability and target specificity . The target compound’s methyl group at position 6 may offer similar advantages.

- Synthetic Flexibility : Compounds like 4-Chloro-6-ethyl-2-methylpyrimidine () highlight the role of halogen substituents in facilitating nucleophilic substitution reactions, a property exploitable in derivatizing the target compound .

Preparation Methods

Synthesis of 4-Methoxy-6-methylpyrimidin-2-ol

The precursor 4-methoxy-6-methylpyrimidin-2-ol is synthesized via cyclocondensation of methyl malonate and acetamidine hydrochloride in methanol under basic conditions. Sodium methoxide (2 mol) facilitates deprotonation, yielding a 6-membered pyrimidine ring after 3–5 hours at 18–25°C. Acidic workup (pH 1–2) precipitates the product in 87% yield.

Chlorination with Triphosgene

Chlorination at the 2-position employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosphorus oxychloride (POCl₃). In dichloroethane, triphosgene (1.2 equiv) reacts with 4-methoxy-6-methylpyrimidin-2-ol under reflux (6–8 hours), achieving 54–87% conversion to 2-chloro-4-methoxy-6-methylpyrimidine. This method minimizes hazardous waste and improves scalability compared to traditional POCl₃-based routes.

Fluorination via Halogen Exchange

The 2-chloro intermediate undergoes fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours. This nucleophilic aromatic substitution replaces chlorine with fluorine, yielding 2-fluoro-4-methoxy-6-methylpyrimidine in 65–72% yield. Alternative fluorinating agents like xenon difluoride (XeF₂) or Deoxo-Fluor® may enhance efficiency but increase costs.

Table 1: Chlorination-Fluorination Method Optimization

| Step | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | NaOMe, MeOH | 18–25°C, 5h | 87 | |

| Chlorination | Triphosgene | Reflux, 8h | 54–87 | |

| Fluorination | KF, DMF | 120°C, 12h | 65–72 |

Cyclocondensation of Fluoroacetamidine with β-Keto Esters

Preparation of Fluoroacetamidine

Fluoroacetamidine is synthesized by treating fluoroacetonitrile with ammonium chloride in ethanol under acidic conditions. This intermediate is critical for introducing the 2-fluoro substituent during ring formation.

Ring Formation via Biginelli-like Reaction

A cyclocondensation reaction between fluoroacetamidine and methyl acetoacetate (β-keto ester) in ethanol catalyzed by HCl yields this compound. The reaction proceeds at 80°C for 6 hours, achieving 60–68% yield after recrystallization from ethanol. This one-pot method simplifies purification but requires strict stoichiometric control to avoid side products.

Table 2: Cyclocondensation Reaction Parameters

| Component | Quantity (equiv) | Role | Outcome |

|---|---|---|---|

| Fluoroacetamidine | 1.0 | Nitrogen source | Ring formation |

| Methyl acetoacetate | 1.2 | Carbonyl donor | Substituent introduction |

| HCl | 0.1 | Catalyst | Rate enhancement |

Sequential Nucleophilic Substitutions on Dichloropyrimidine Intermediates

Synthesis of 2,4-Dichloro-6-methylpyrimidine

Starting from 2,6-dichloro-3-trifluoromethylpyridine, selective substitution at the 4-position with sodium methoxide (NaOMe) in methanol introduces the methoxy group. This step achieves 85–90% yield under reflux (4 hours).

Methoxylation at the 4-Position

The 4-chloro substituent is replaced by methoxy via nucleophilic aromatic substitution with NaOMe in DMF at 100°C for 6 hours. This step is highly selective due to the electron-withdrawing effect of the 2-chloro group, directing substitution to the 4-position.

Fluorination at the 2-Position

The remaining 2-chloro group undergoes fluorination using KF in the presence of 18-crown-6 ether as a phase-transfer catalyst. This reaction proceeds at 150°C for 24 hours, yielding this compound in 70–75% yield.

Table 3: Sequential Substitution Performance

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methoxylation | NaOMe, DMF | 100 | 85–90 |

| Fluorination | KF, 18-crown-6 | 150 | 70–75 |

Industrial-Scale Considerations

Q & A

Q. How can researchers optimize the synthesis yield of 2-Fluoro-4-methoxy-6-methylpyrimidine while minimizing by-products?

Methodological Answer: Optimization strategies include:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reactant solubility and reduce side reactions under reflux conditions .

- Temperature Control: Reflux conditions ensure sufficient activation energy for cyclization while avoiding decomposition .

- Continuous Flow Reactors: These systems improve parameter control (residence time, mixing) and scalability, reducing by-product formation .

| Method | Key Parameters | Yield Optimization Strategy | Reference |

|---|---|---|---|

| Conventional Reflux | Polar aprotic solvents | Gradual reactant addition | |

| Flow Chemistry | Precise temperature control | Enhanced mixing and reaction monitoring |

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves molecular conformation and substituent orientation. For example, puckering analysis of pyrimidine rings can reveal deviations from planarity .

- NMR Spectroscopy: and NMR identify fluorine and methoxy group positions. NMR confirms methyl group attachment .

- Mass Spectrometry (HRMS): Validates molecular formula via exact mass matching.

| Technique | Application | Key Insights from Evidence | Reference |

|---|---|---|---|

| X-ray Crystallography | Confirms ring puckering and substituent geometry | Tetrahydropyrimidine ring adopts E conformation | |

| NMR | Detects fluorine electronic environment | Chemical shifts correlate with substitution pattern |

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, fluorine’s electron-withdrawing effect reduces HOMO energy, influencing nucleophilic attack sites .

- Electrostatic Potential Maps: Visualize charge distribution to identify regions prone to electrophilic or nucleophilic interactions .

- Thermodynamic Stability: Compare optimized geometries with crystallographic data to validate computational models .

Example Workflow:

Optimize molecular structure using B3LYP/6-31G(d).

Calculate Mulliken charges to map electron density.

Validate against experimental NMR/X-ray data for accuracy .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidine derivatives?

Methodological Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactivity drivers. For example, methoxy groups enhance solubility but may reduce target affinity .

- Orthogonal Assays: Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .

- Crystallographic Docking: Compare ligand-receptor binding modes of active vs. inactive analogs to identify critical interactions .

| Case Study | Contradiction Observed | Resolution Strategy | Reference |

|---|---|---|---|

| Antifungal Activity | Discrepancies in IC values | SAR analysis of substituent effects | |

| Enzyme Inhibition | Variability in binding affinity | X-ray co-crystallography with target protein |

Q. What synthetic routes enable selective functionalization of the pyrimidine ring in this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Fluorine directs incoming electrophiles to specific positions. For example, nitration occurs preferentially at the 5-position due to fluorine’s meta-directing effect .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2- or 4-positions using palladium catalysts .

- Protecting Group Strategies: Temporary protection of the methoxy group (e.g., silylation) prevents undesired side reactions during alkylation .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), DMF, 80°C | Introduction of aryl groups at C2 | |

| Nitration | HNO, HSO | Selective 5-nitro derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.